6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-
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Overview
Description
6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- is a heterocyclic compound that features a fused ring system combining an indene and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-6-oxo-7-bromo-7-propyl-7,8-dihydro-6H-indeno[5,4-b]furan-2-carboxylic acid with anhydrous lithium . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its diuretic and antihypertensive activities suggest it may influence electrolyte balance and fluid retention in the body .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
6-Oxo-7-substituted-6H-indeno[5,4-b]furan-2-carboxylic acid: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- is unique due to its fused ring system combining an indene and a thiophene ring. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
59856-04-1 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
7,8-dihydro-6H-cyclopenta[e][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-6-9-8-3-1-2-7(8)4-5-10(9)15-11/h4-6H,1-3H2,(H,13,14) |
InChI Key |
ALBIZOQBXGTLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=C2)SC(=C3)C(=O)O |
Origin of Product |
United States |
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